Clorsulon

Vue d'ensemble

Description

Clorsulon is a benzenesulphonamide compound primarily used as an anthelmintic agent in veterinary medicine. It is specifically effective against liver flukes, such as Fasciola hepatica and Fasciola gigantica, in livestock including cattle, sheep, and goats . This compound works by inhibiting key enzymes in the glycolytic pathway of the parasites, thereby depleting their energy reserves and leading to their death .

Méthodes De Préparation

The synthesis of clorsulon involves several steps, starting from m-nitrobenzaldehyde and trichloromethane. The process includes condensation, chlorination, elimination, reduction, chlorosulfonation, and amination reactions . The reduction reaction is carried out in a system containing hydrochloric acid, iron powder, and diatomaceous earth . This method yields a product with stable quality and high yield, making it suitable for industrial production .

Analyse Des Réactions Chimiques

Clorsulon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.

Substitution: this compound can undergo substitution reactions, particularly involving its sulfonamide groups.

Common reagents used in these reactions include hydrochloric acid, iron powder, and various organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmacokinetics of Clorsulon

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies indicate that this compound is well absorbed when administered subcutaneously, with bioavailability ranging from 103% to 114% .

Key Pharmacokinetic Parameters:

- Administration Routes: this compound can be administered intravenously or subcutaneously.

- Half-Life: The half-life varies with dosage; for instance, it was observed to be approximately 2.37 days following intravenous administration at 3 mg/kg body weight .

- Maximum Concentration (Cmax): After subcutaneous administration, Cmax values were noted at different dosages:

Therapeutic Uses in Veterinary Medicine

This compound is predominantly used in veterinary settings to treat infections caused by liver flukes, particularly Fasciola hepatica and Fasciola gigantica. It is often combined with ivermectin to enhance efficacy against a broader spectrum of parasites.

Indications for Use:

- Liver Flukes: Effective against both immature and adult stages.

- Gastrointestinal Roundworms: Targets various species including Ostertagia ostertagi and Haemonchus placei.

- External Parasites: Effective against lice, mites, and ticks in cattle and other livestock .

Case Studies and Efficacy Reports

Several studies have documented the effectiveness of this compound in treating parasitic infections:

- In a study involving cattle with naturally acquired Fasciola hepatica infections, this compound treatment resulted in a fluke reduction rate of up to 99.8% .

- Another research highlighted that this compound effectively eliminated eggs from treated calves within three weeks post-treatment, demonstrating its potent action against adult flukes .

Formulations and Administration

This compound is available in various formulations, often combined with other antiparasitic agents like ivermectin. The recommended dosage typically involves subcutaneous administration at a rate of 1 mL per 50 kg body weight .

Formulation Examples:

| Product Name | Active Ingredients | Indications |

|---|---|---|

| SparMectin Plus this compound | Ivermectin & this compound | Treatment of internal and external parasites |

| Injectable this compound | This compound | Control of liver flukes in livestock |

Safety and Withdrawal Periods

This compound has demonstrated a wide safety margin in studies. Side effects are generally mild, including transient discomfort at the injection site . The withdrawal period for meat is typically set at 35 days post-treatment to ensure food safety.

Mécanisme D'action

Clorsulon exerts its effects by inhibiting enzymes involved in the glycolytic pathway of liver flukes . Specifically, it targets enzymes such as 8-phosphoglycerate kinase and phosphoglyceromutase, blocking the oxidation of glucose to acetate and propionate . This inhibition leads to a depletion of adenosine triphosphate (ATP) levels, which are essential for the parasite’s survival . The disruption of energy production ultimately results in the death of the flukes.

Comparaison Avec Des Composés Similaires

Clorsulon is unique among anthelmintic agents due to its specific action against liver flukes. Similar compounds include:

Ivermectin: Often used in combination with this compound for broader antiparasitic activity.

Praziquantel: Another anthelmintic agent effective against a wide range of parasites, but with a different mechanism of action.

Albendazole: A broad-spectrum anthelmintic used against various parasitic infections, including liver flukes.

Compared to these compounds, this compound is particularly effective against mature liver flukes and has a unique mechanism of action that targets the glycolytic pathway .

Activité Biologique

Clorsulon is a benzenesulfonamide compound primarily used as an antiparasitic agent, particularly effective against liver flukes such as Fasciola hepatica. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, efficacy in treating infections, and its interaction with transport proteins.

This compound exerts its antiparasitic effects by inhibiting key enzymes involved in the glycolytic pathway of the parasite. Specifically, it targets:

- 3-phosphate-glycerate kinase

- Phospho-glyceromutase

These enzymes are crucial for energy production in flukes, and their inhibition leads to reduced viability of the parasites .

Pharmacokinetics

This compound is well absorbed following oral administration and is primarily eliminated through renal excretion without significant metabolic alteration. The pharmacokinetics have been studied across various animal species, including cattle, sheep, and goats. Notably, this compound has been shown to have a higher milk-to-plasma concentration ratio in wild-type mice compared to Abcg2 knockout mice, indicating the involvement of the ABCG2 transporter in its secretion into milk .

Case Studies

-

Experimental Study on Cattle :

A dose-titration study evaluated this compound's effectiveness against Fasciola hepatica infections in calves. The results indicated:- Control (no drug): 112.2 flukes recovered

- 2 mg/kg: 42 flukes (62.6% reduction)

- 4 mg/kg: 4.8 flukes (95.7% reduction)

- 8 mg/kg: 3 flukes (97.3% reduction)

- 16 mg/kg: 0.2 flukes (99.8% reduction)

-

Combined Therapy :

Research has shown that coadministration of this compound with ivermectin enhances treatment efficacy against multiple parasitic infections by combining nematicide and flukicide effects .

Interaction with Transport Proteins

Recent studies have highlighted this compound's role as a substrate for the ABCG2 transporter, which is significant for its pharmacokinetics and distribution in biological systems. The efflux transport ratios for this compound were significantly higher in cells expressing murine and human ABCG2 compared to parental cells without this transporter:

| Treatment | Mean % Transport ± SD | Mean BL-AP/AP-BL Ratio ± SD |

|---|---|---|

| MDCK-II Parental | 8.31 ± 1.58 | 1.05 ± 0.08 |

| MDCK-II Abcg2 | 10.81 ± 2.02 | 2.20 ± 0.13 |

| MDCK-II ABCG2 | 8.32 ± 0.38 | 1.63 ± 0.17 |

The presence of the ABCG2 inhibitor Ko143 significantly altered these ratios, confirming the selective participation of this transporter in this compound's efflux .

Propriétés

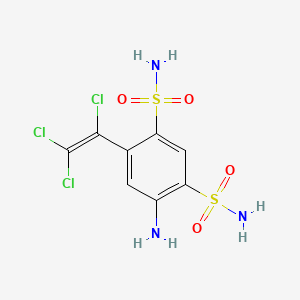

IUPAC Name |

4-amino-6-(1,2,2-trichloroethenyl)benzene-1,3-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl3N3O4S2/c9-7(8(10)11)3-1-4(12)6(20(14,17)18)2-5(3)19(13,15)16/h1-2H,12H2,(H2,13,15,16)(H2,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOVTVIYTBRHADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(=C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8045488 | |

| Record name | Clorsulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60200-06-8 | |

| Record name | Clorsulon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60200-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorsulon [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060200068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorsulon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11389 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CLORSULON | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clorsulon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorsulon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORSULON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1ZDO6LRD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of clorsulon?

A1: this compound is a benzenesulfonamide drug that acts as a potent fasciolicide. While its precise mechanism of action is not fully elucidated, it is believed to primarily target the parasite's energy metabolism. [, , , , ]

Q2: How does this compound's targeting of energy metabolism affect Fasciola hepatica?

A2: this compound disrupts energy production in the parasite, likely by inhibiting enzymes crucial for carbohydrate metabolism. This disruption leads to a depletion of energy reserves and ultimately results in parasite death. [, , , ]

Q3: Does this compound affect immature stages of Fasciola hepatica?

A3: Research shows this compound exhibits efficacy against both mature and, to a lesser extent, immature stages of Fasciola hepatica. Its efficacy against immature stages appears to be dose-dependent, with higher doses demonstrating greater effectiveness. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C10H9Cl2NO4S2, and its molecular weight is 362.23 g/mol. []

Q5: Has this compound been formulated for different routes of administration?

A5: Yes, this compound has been formulated for both oral and subcutaneous administration in various studies. It has been administered as a suspension for oral dosing and as an injectable solution for subcutaneous administration. [, , , , , , , , , , ]

Q6: Does this compound exhibit differences in pharmacokinetic parameters between sheep and goats?

A7: Yes, goats appear to eliminate this compound more efficiently than sheep. Studies have shown a higher elimination rate constant and lower area under the curve in goats compared to sheep, which might explain reported differences in this compound efficacy between the two species. [, ]

Q7: How is this compound primarily excreted from the body in sheep and goats?

A8: this compound is primarily excreted unchanged in the urine in both sheep and goats. This suggests that minimal metabolism of the drug occurs in these species. [, ]

Q8: Does the co-administration of ivermectin affect the pharmacokinetics of this compound?

A9: While co-administration of ivermectin does not significantly affect the plasma levels of this compound, it does reduce its secretion into milk. This is attributed to drug-drug interactions mediated by ABCG2, a transporter protein involved in drug efflux, which is inhibited by ivermectin. [, ]

Q9: What is the efficacy of this compound against mature Fasciola hepatica infections in cattle?

A10: this compound demonstrates high efficacy against mature Fasciola hepatica infections in cattle. Studies report efficacy exceeding 99% in reducing fluke burden when administered at dosages of 3.5 mg/kg and 7 mg/kg. [, , , ]

Q10: How effective is this compound against Fasciola gigantica in naturally infected cattle?

A11: Research suggests this compound exhibits high efficacy against Fasciola gigantica in naturally infected cattle. Studies show that animals treated with this compound remain negative for Fasciola eggs in fecal samples even ten weeks after treatment. [, ]

Q11: Can this compound be used to treat Nanophyetus salmincola infections in coyotes?

A12: Studies show that this compound is ineffective against Nanophyetus salmincola infections in coyotes, even at a dosage of 16 mg/kg. [, ]

Q12: Has resistance to this compound been reported in Fasciola hepatica?

A13: While there are no definitive reports of this compound resistance in Fasciola hepatica, some studies suggest a potential for reduced efficacy. Notably, reduced this compound efficacy has been observed in areas with reported triclabendazole resistance, indicating potential cross-resistance mechanisms. [, ]

Q13: What analytical techniques are commonly employed for this compound analysis?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for quantifying this compound in various matrices, including milk and plasma. [, , , ]

Q14: Are there any alternative analytical techniques for this compound detection?

A15: Yes, more advanced techniques like high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been employed for this compound analysis in milk, offering enhanced sensitivity and selectivity. [, ]

Q15: Does this compound interact with drug transporters, particularly in the context of milk secretion?

A16: Yes, studies show that this compound interacts with the ABCG2 transporter, which plays a key role in drug secretion into milk. This interaction explains the observed reduction in this compound milk concentration when co-administered with ABCG2 inhibitors like ivermectin and abamectin. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.